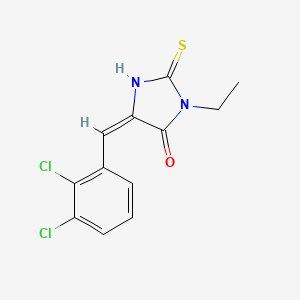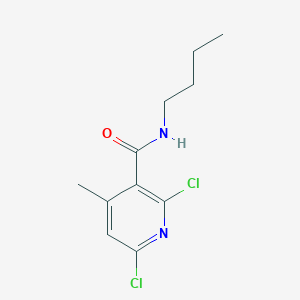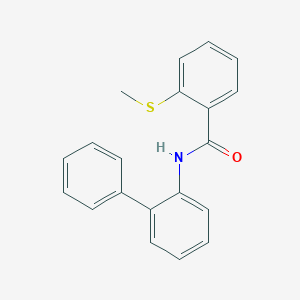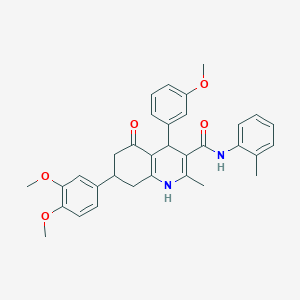![molecular formula C23H22ClFN2O3S2 B4622820 N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)
N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical pathways that are designed to introduce specific functional groups at precise locations within the molecule. Methods such as nucleophilic aromatic substitution, hydrogenation, and oxidation are common steps to achieve the desired product. For example, a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines were synthesized via nucleophilic aromatic substitution, followed by hydrogenation and subsequent oxidation, showcasing the complexity and precision required in such synthetic processes (Beppu et al., 2014).
Molecular Structure Analysis
X-ray diffraction analysis is a pivotal technique for determining the crystal structure of chemical compounds, providing detailed insight into the arrangement of atoms within a molecule. For instance, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was determined, revealing its belonging to the monoclinic space group and its dimensional parameters, which are crucial for understanding the molecular interactions and stability of such compounds (Li et al., 2008).
Scientific Research Applications
Novel Insecticidal Properties
N1-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N2-phenyl-N2-(phenylsulfonyl)glycinamide, identified under different structural variations, has been studied for its unique chemical structure leading to novel applications. For instance, a related compound, Flubendiamide, showcases exceptional insecticidal activity against lepidopterous pests, attributed to its distinctive chemical substituents. This compound operates through a novel mode of action, distinct from traditional insecticides, and is noted for its safety towards non-target organisms. Such properties position it as a promising agent for integrated pest management programs (Tohnishi et al., 2005).
Chemical Synthesis and Reactivity
Research on compounds structurally similar to N1-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N2-phenyl-N2-(phenylsulfonyl)glycinamide has focused on their synthesis and potential in various chemical reactions. For example, the study of electron withdrawing protecting groups on glycosylation reactions demonstrates how modifications in the chemical structure can influence reactivity and selectivity in synthetic chemistry. Such insights are crucial for developing new synthetic methodologies and understanding the underlying mechanisms of chemical reactions (Lourenço & Ventura, 2013).
Enantioselective Catalysis
The oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, represents another area of interest. This study introduces a pioneering approach to directly form C-F bonds at the α position of aliphatic aldehydes, overcoming challenges like competitive difluorination. The process, showcasing high to excellent enantioselectivities, underscores the compound's potential in enantioselective synthesis, opening new avenues for the creation of fluorinated organic molecules (Li, Wu, & Wang, 2014).
Sulfonylation Reactions
The development of efficient methods for the sulfonylation of amines, alcohols, and phenols using N-fluorobenzenesulfonimide underlines the adaptability of related compounds in facilitating sulfonylation reactions. This process, characterized by its simplicity, mild conditions, and broad functional group tolerance, highlights the compound's utility in synthetic organic chemistry. Such methodologies contribute to the straightforward synthesis of sulfonamides and sulfonic esters, which are valuable in various chemical and pharmaceutical applications (Li et al., 2018).
Fluorination Techniques
The study of selective activation of thioglycosides using N+-thiophilic reagents exemplifies the compound's role in innovative fluorination techniques. This method facilitates the selective formation of glycosidic bonds, offering significant potential in the design of sequential glycosylation strategies. Such advancements are instrumental in the synthesis of complex carbohydrates, underscoring the compound's impact on glycochemistry (Kitowski et al., 2017).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3S2/c24-21-12-7-13-22(25)20(21)17-31-15-14-26-23(28)16-27(18-8-3-1-4-9-18)32(29,30)19-10-5-2-6-11-19/h1-13H,14-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLJNQLJFVBRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCSCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)anilino]-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)


![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)